molecular formula C8H16ClNO B13481694 8-Methoxy-5-azaspiro[3.4]octane hydrochloride

8-Methoxy-5-azaspiro[3.4]octane hydrochloride

Katalognummer: B13481694
Molekulargewicht: 177.67 g/mol
InChI-Schlüssel: VYJNFQCZMAARHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methoxy-5-azaspiro[3.4]octane hydrochloride is a chemical compound with the molecular formula C8H16ClNO. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .

Vorbereitungsmethoden

The synthesis of 8-Methoxy-5-azaspiro[3.4]octane hydrochloride involves several steps. One common method includes the reaction of 8-methoxy-5-azaspiro[3.4]octane with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the product . Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis.

Analyse Chemischer Reaktionen

8-Methoxy-5-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.

Wissenschaftliche Forschungsanwendungen

8-Methoxy-5-azaspiro[3.4]octane hydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-Methoxy-5-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

8-Methoxy-5-azaspiro[3.4]octane hydrochloride can be compared with other similar compounds, such as:

The presence of the methoxy group in this compound makes it unique, as it can influence the compound’s reactivity and biological activity.

Eigenschaften

Molekularformel

C8H16ClNO

Molekulargewicht

177.67 g/mol

IUPAC-Name

8-methoxy-5-azaspiro[3.4]octane;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-10-7-3-6-9-8(7)4-2-5-8;/h7,9H,2-6H2,1H3;1H

InChI-Schlüssel

VYJNFQCZMAARHQ-UHFFFAOYSA-N

Kanonische SMILES

COC1CCNC12CCC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.